2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
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Overview
Description
2-Ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound with the molecular formula C13H16O and a molecular weight of 188.27 g/mol It is a derivative of benzoannulene, characterized by a fused ring system that includes a benzene ring and a cycloheptanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ketone group to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-Ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol : A similar compound with a hydroxyl group instead of a ketone.
- 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one : A methoxy derivative with different electronic properties.
- 2-Amino-6,7,8,9-tetrahydro-5H-benzo 7annulen-5-one : An amino derivative with potential biological activity .
Uniqueness
2-Ethyl-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to its ethyl substitution, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and modify its physical and chemical properties, making it distinct from other similar compounds .
Biological Activity
2-Ethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a complex organic compound characterized by its unique fused ring structure, which includes a cycloheptene ring and a benzene ring. This compound has garnered attention due to its potential biological activities, particularly its interactions with various molecular targets that may influence biochemical pathways relevant to therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-Ethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is C13H16O, with a molecular weight of approximately 188.27 g/mol. Its structure features a ketone functional group that enhances its reactivity and biological activity. The presence of a hydroxyl group in similar compounds has been noted to facilitate hydrogen bonding with enzymes and receptors, which can modulate various biochemical processes.
Biological Activity
Research indicates that 2-Ethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one exhibits significant biological activity through the following mechanisms:
- Enzyme Interaction : The compound can influence enzyme activity by forming hydrogen bonds with active sites. This interaction is crucial for understanding its mechanism of action and potential therapeutic implications.
- Receptor Binding : Studies have shown that this compound interacts with specific receptors, potentially modulating cell signaling pathways that are vital for metabolic regulation and cellular communication.
Potential Therapeutic Applications
Given its structural characteristics and biological interactions, 2-Ethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one may possess therapeutic properties similar to other compounds with fused ring structures. Notably, compounds with similar configurations have demonstrated anti-inflammatory and anticancer properties in various studies.
Comparative Analysis with Related Compounds
To better understand the unique biological activity of 2-Ethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one, a comparison with structurally related compounds is provided below:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6,7,8,9-Tetrahydro-5H-benzo[a]cyclohepten-5-one | Lacks the hydroxyl group | Less reactive in certain reactions |
2-Hydroxy-6,7,8,9-tetrahydrobenzoannulen-5-one | Contains a hydroxyl group | Enhanced reactivity due to functional groups |
3-Bromo-6,7,8,9-tetrahydro-5H-benzoannulen-5-one | Contains a bromine substituent | Alters electronic properties compared to the parent compound |
2-Amino-6,7,8,9-tetrahydrobenzoannulen-5-one | Contains an amino group | May exhibit different biological activities due to amino substitution |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to 2-Ethyl-6,7,8,9-tetrahydro-5H-benzo annulen-5-one:
- Anti-Cancer Activity : Research has indicated that compounds with fused ring structures can inhibit the proliferation of cancer cells. For instance, studies on related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models.
- Anti-inflammatory Properties : Similar structures have been studied for their anti-inflammatory effects. The ability of these compounds to modulate cytokine production suggests potential applications in treating inflammatory diseases.
- Mechanistic Insights : Investigations into the interaction between these compounds and specific receptors have provided insights into their mechanisms of action. For example, binding assays have revealed how structural modifications influence receptor affinity and selectivity.
Properties
Molecular Formula |
C13H16O |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
2-ethyl-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C13H16O/c1-2-10-7-8-12-11(9-10)5-3-4-6-13(12)14/h7-9H,2-6H2,1H3 |
InChI Key |
VYPGCKXOLPVJGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)CCCC2 |
Origin of Product |
United States |
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